

Introduction to Taplucainium and Inhaled Delivery

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Taplucainium Chloride

CAS No.: 2489565-37-7

Cat. No.: S12865047

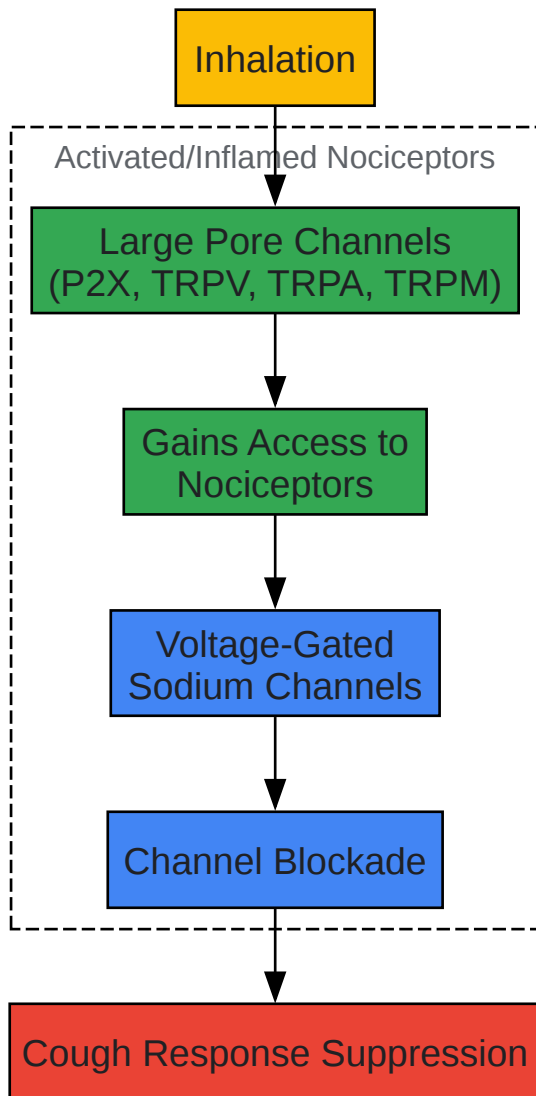
[Get Quote](#)

Taplucainium (development codes: NTX-1175, NOC-110) is a novel, charged sodium channel blocker formulated as a dry powder for inhalation and developed by Nocion Therapeutics for chronic cough treatment [1] [2]. This agent belongs to the "nocion" class of compounds that selectively silence activated nociceptors while minimizing off-target effects and systemic exposure [1] [3].

The **therapeutic rationale** for inhaled delivery stems from the need for targeted pulmonary delivery with rapid onset of action, reduced systemic side effects, and improved patient compliance [4] [5]. Unlike other investigational cough therapies that target specific large-pore channels (e.g., P2X3 antagonists), taplucainium utilizes a broader mechanism, gaining access to pulmonary nociceptors through any open large-pore channel (P2X, TRPV, TRPA, TRPM) and inhibiting downstream sodium channels responsible for pathological cough reflex initiation [1] [2].

Mechanism of Action and Signaling Pathways

Taplucainium's mechanism represents a paradigm shift in cough management through its unique multimodal pathway targeting:



[Click to download full resolution via product page](#)

Figure 1: Taplucainium's multimodal mechanism of action for cough suppression

This **charged sodium channel blocker** is selectively taken up by activated nociceptors through various large-pore channels that open during inflammation and neuronal activation [1] [2]. Once inside, it inhibits voltage-gated sodium channels responsible for action potential initiation and propagation, effectively silencing pathological cough signaling while preserving normal neuronal function [6].

The **key differentiators** from other investigational cough therapies include:

- **Broad-spectrum access** through multiple large-pore channel types
- **State-dependent activity** preferentially targeting actively firing neurons
- **Downstream targeting** of sodium channels rather than individual receptor subtypes

- **Localized effect** with minimal systemic exposure due to charged molecular structure

Formulation and Device Specifications

Taplucainium is formulated as a dry powder for inhalation with specific characteristics optimized for pulmonary delivery:

Table 1: Taplucainium formulation and device specifications

Parameter	Specification	Rationale
Formulation Type	Dry Powder Inhalation (DPI)	Enhanced stability, patient convenience, precise dosing [1]
Administration Frequency	Once daily	Improved compliance, sustained effect [7] [3]
Device Type	Portable dry powder inhaler	Patient self-administration, consistent delivery [1]
Target Deposition	Deep lung regions	Direct access to pulmonary nociceptors [5]
Systemic Exposure	Minimal	Charged molecule limits systemic absorption [2]

The dry powder formulation offers advantages including **improved stability** compared to liquid formulations, **elimination of propellants** (addressing environmental concerns with pMDIs), and **dose consistency** through precise powder metering technology [5] [8].

Administration Protocol: Clinical Application

Based on the ongoing Phase 2b ASPIRE trial (NCT06504446), the clinical administration protocol has been standardized:

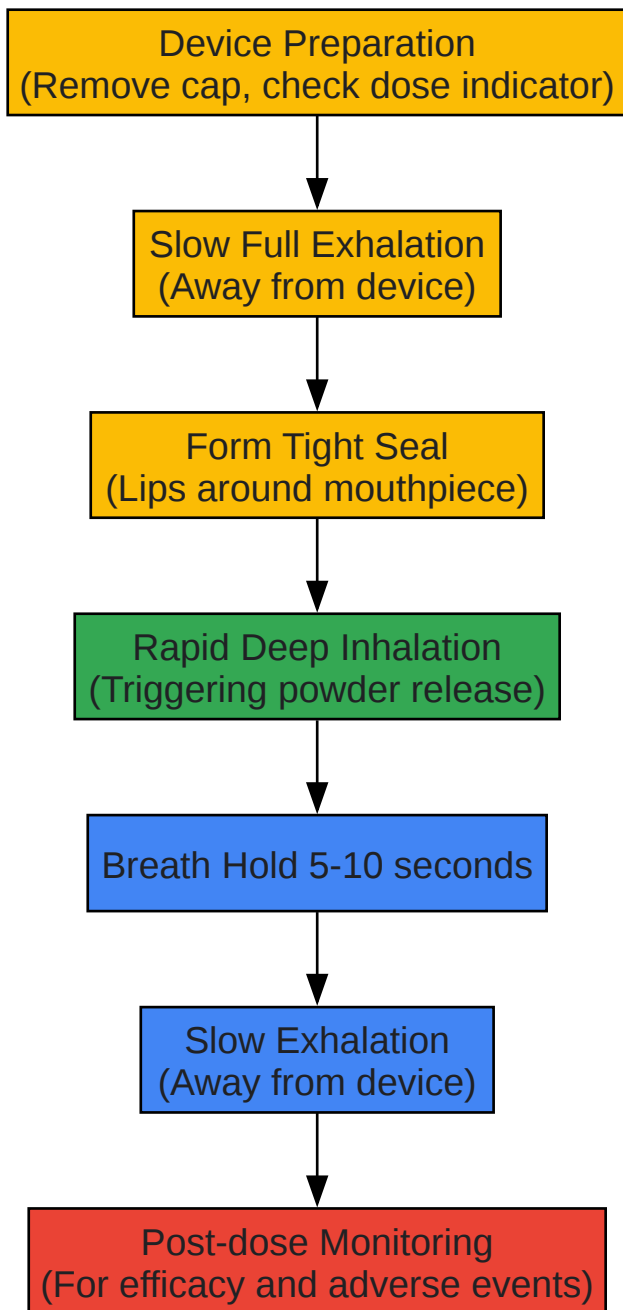
Patient Selection Criteria

Table 2: Patient inclusion and exclusion criteria for taplucaium administration

Category	Criteria
Inclusion	Adults aged 18-80 with refractory/unexplained chronic cough \geq 12 months [7]
Key Exclusions	Current respiratory diseases (COPD, asthma, bronchiectasis); respiratory tract infection within 4 weeks; smoking within 6 months; >20 pack-year history; current opioid use [7]
Concomitant Medications	Refrain from cough-impacting medications during study period [7]

Dosing and Administration Procedure

The administration protocol involves specific steps to ensure optimal drug delivery:



[Click to download full resolution via product page](#)

Figure 2: Taplucainium administration workflow for clinical practice

Critical administration parameters:

- **Dose timing:** Once daily administration [7] [3]
- **Inhalation technique:** Rapid, deep inhalation to ensure optimal powder dispersion and lung deposition
- **Breath hold:** 5-10 seconds to facilitate particle sedimentation in airways

- **Device handling:** Proper storage in dry conditions, regular cleaning per manufacturer instructions

Experimental Protocols for Efficacy Assessment

Preclinical Cough Models

Preclinical assessment involves well-established cough reflex models:

Citric Acid-Induced Cough Model Protocol:

- **Animal preparation:** Place rodents in ventilated plethysmography chambers
- **Baseline measurement:** Record spontaneous respiratory activity for 10 minutes
- **Nebulization:** Administer citric acid solution (0.4M) via ultrasonic nebulizer for 5 minutes
- **Cough counting:** Quantify cough bursts through characteristic airflow signatures (rapid inspiration followed by forced expiration)
- **Taplucainium administration:** Pre-treat with taplucainium inhalation 30 minutes prior to citric acid challenge
- **Data analysis:** Compare cough frequency between treatment and control groups

Preclinical results demonstrated **complete inhibition of cough response** in models, supporting taplucainium's potent antitussive effects [1].

Clinical Efficacy Endpoints

The Phase 2b ASPIRE trial utilizes objective and patient-reported outcomes:

Table 3: Efficacy endpoints in taplucainium clinical trials

Endpoint Category	Specific Measures	Assessment Schedule
Objective Cough Frequency	24-hour cough counts using ambulatory acoustic monitoring [7]	Baseline, Weeks 2, 4, 8, 12
Patient-Reported Outcomes	Leicester Cough Questionnaire (LCQ), Cough Severity Diary [7]	Daily diaries, weekly assessments

Endpoint Category	Specific Measures	Assessment Schedule
Safety Parameters	Adverse events, pulmonary function tests, clinical labs [7]	All study visits
Quality of Life	Cough-specific QoL measures, Patient Global Impression of Change [7]	Baseline and end of treatment

The **primary efficacy endpoint** is reduction in 24-hour cough frequency from baseline to Week 12, with key secondary endpoints including LCQ score improvements and patient-reported cough severity reductions [7].

Safety and Tolerability Profile

Clinical data from earlier stages demonstrate a **favorable safety profile** supporting Phase 2b investigation [1]:

- **Local tolerability:** Minimal irritation due to selective uptake by activated nociceptors
- **Systemic exposure:** Limited absorption due to charged molecular properties
- **Adverse event profile:** Comparable to placebo in early clinical trials
- **Drug-drug interactions:** Low potential due to localized action and minimal systemic circulation

The ongoing Phase 2b trial (target enrollment: 325 patients) will provide comprehensive safety data in the refractory/unexplained chronic cough population, with estimated completion in November 2025 [7].

Regulatory and Development Status

Taplucainium's development pathway reflects its novel mechanism and therapeutic potential:

- **Current Phase:** Phase 2b (ASPIRE trial) [7] [3]
- **Patient Enrollment:** Approximately 325 participants across 100+ sites in US, Canada, UK, Europe [7] [3]
- **Study Design:** Randomized, double-blind, placebo-controlled [7]
- **Estimated Completion:** November 2025 [7]
- **Future Directions:** Potential expansion into other cough indications based on preclinical and early clinical data [1] [2]

Conclusion and Future Perspectives

Taplucainium represents a **novel therapeutic approach** for chronic cough through its unique charged sodium channel blocker mechanism and inhaled delivery. The **multimodal access** through various large-pore channels differentiates it from receptor-specific investigational therapies, potentially offering broader efficacy across cough phenotypes.

The ongoing Phase 2b ASPIRE trial will provide critical data on efficacy, safety, and optimal administration parameters in refractory chronic cough patients. Future developments may include **device innovations** incorporating digital health technologies for adherence monitoring and **formulation refinements** to further optimize lung deposition and retention.

For researchers and clinical investigators, the standardized administration protocols and efficacy assessment methodologies provide a framework for evaluating this promising therapeutic candidate as it advances through clinical development.

References

1. Nocion Therapeutics Presents Data on Preclinical and Clinical... [businesswire.com]
2. Taplucanum - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
3. Nocion Therapeutics Announces First Patient Dosed in... - BioSpace [biospace.com]
4. Quick Primer | Top 5 Uses of Inhalable Drugs in 2025 | Integration Notes [linkedin.com]
5. Respiratory 2025 Development e-Book - New Devices & Drug ... Drugs [drug-dev.com]
6. Sodium Channel Blockers Pipeline Market Research Report ... [menafn.com]
7. to Assess the Efficacy, Study , and Tolerability of NOC-110 in... Safety [centerwatch.com]
8. Key trends and technologies in drug for delivery and beyond 2025 [europeanpharmaceuticalreview.com]

To cite this document: Smolecule. [Introduction to Taplucainium and Inhaled Delivery]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b12865047#taplucainium-administration-route-inhalation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com